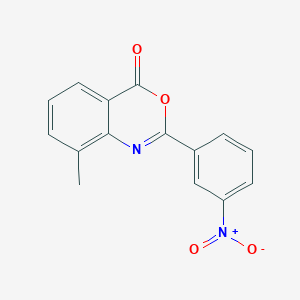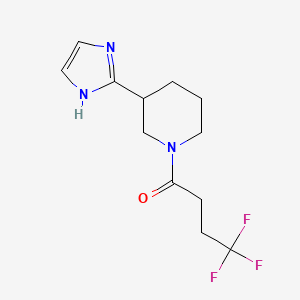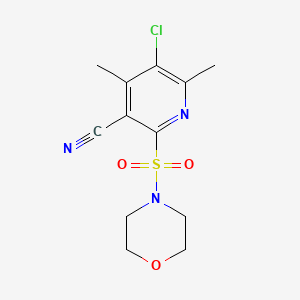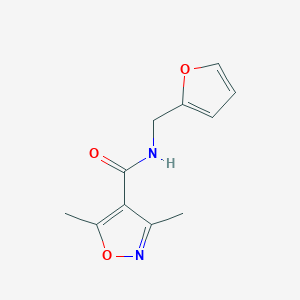![molecular formula C20H17ClO3 B5560330 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound featuring a unique chromenone structure. This compound's chemical structure provides it with several interesting properties, making it useful for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several synthetic routes to prepare 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, generally involving the following steps:
Initial Formation: : Starting from benzyloxy substituted compounds, intermediate formation through electrophilic aromatic substitution reactions.
Chlorination: : Addition of chlorine using thionyl chloride or other chlorinating agents.
Cyclization: : Formation of the tetrahydrobenzo[c]chromenone structure through cyclization reactions using various acid or base catalysts under controlled temperatures.
Industrial Production Methods
For industrial scale production, these reactions are often conducted in large batch reactors with automated control of reaction conditions to ensure high yield and purity. The processes generally follow similar steps as lab-scale syntheses but with optimizations for scale, such as continuous flow reactors and higher throughput methodologies.
Análisis De Reacciones Químicas
Types of Reactions
This compound primarily undergoes the following types of reactions:
Oxidation: : The chromenone ring is susceptible to oxidation under mild conditions.
Reduction: : Reduction of the carbonyl group to yield hydroxyl derivatives.
Substitution: : Halogenation, alkylation, and acylation reactions on the benzyloxy and chromenone moieties.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Employing reagents like sodium ethoxide for alkylation or acid chlorides for acylation.
Major Products
These reactions result in various derivatives:
Oxidation produces hydroxyl derivatives.
Reduction forms hydroxyl-substituted tetrahydrobenzo[c]chromenones.
Substitution reactions lead to diverse functionalized chromenone derivatives.
Aplicaciones Científicas De Investigación
The compound has several scientific research applications due to its versatile structure:
Chemistry: : Used as an intermediate in organic synthesis for the construction of complex molecules.
Biology: : Studied for its potential biological activities such as anti-inflammatory or anticancer properties.
Medicine: : Investigated for pharmaceutical applications, particularly in the development of novel therapeutic agents.
Industry: : Applied in material science for the synthesis of polymers and advanced materials.
Mecanismo De Acción
The compound's mechanism of action involves:
Molecular Targets: : It interacts with specific enzymes and receptors in biological systems, inhibiting or modulating their activity.
Pathways Involved: : Engages in pathways related to signal transduction, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory research.
Comparación Con Compuestos Similares
Similar Compounds
3-(methoxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: : Similar structure but with a methoxy group, leading to different reactivity and biological activity.
3-(benzyloxy)-2-chloro-6H-benzo[c]chromen-6-one: : Lacks the tetrahydro part, which significantly alters its chemical and physical properties.
3-(benzyloxy)-2-bromo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: : Bromo-substituted variant that shows different reactivity patterns compared to the chloro compound.
Uniqueness
What sets 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one apart is its unique combination of benzyloxy, chloro, and tetrahydrobenzochromenone moieties, which provides a unique profile of reactivity and potential biological activity.
With its distinctive structure and reactivity profile, this compound is a compound of significant interest in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-chloro-3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c21-17-10-16-14-8-4-5-9-15(14)20(22)24-18(16)11-19(17)23-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCRCQVNBZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5560247.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![N'-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5560276.png)


![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)
![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
![1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-](/img/structure/B5560316.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)


